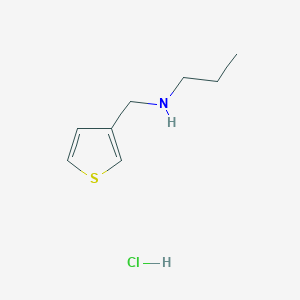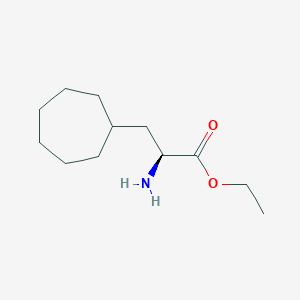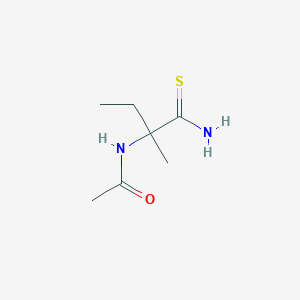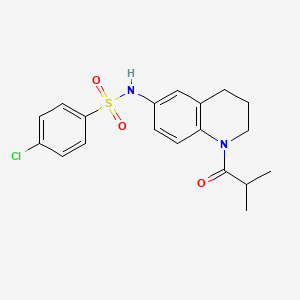![molecular formula C18H17N3O4S2 B2501949 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide CAS No. 896293-77-9](/img/structure/B2501949.png)
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide, appears to be a complex molecule that may be related to the field of heterocyclic chemistry. The structure suggests the presence of a thienopyridine core, which is a common scaffold in medicinal chemistry due to its potential biological activity. The molecule also contains a sulfonylbenzamide moiety, which could imply additional pharmacological properties.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, related synthetic methods can be inferred. For instance, the synthesis of related thienopyridine derivatives is described in the second paper, where 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters react with cyanoacetamides to form N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides . This suggests that similar synthetic strategies could be employed for the target molecule, possibly involving a cyclization step to form the thienopyridine core, followed by functional group transformations to introduce the acetyl, cyano, and methylsulfonylbenzamide groups.
Molecular Structure Analysis
The molecular structure of the compound likely features a bicyclic thienopyridine system, as indicated by the name. The thieno[2,3-c]pyridin moiety is a fused ring system combining a thiophene ring and a pyridine ring. The presence of substituents such as an acetyl group and a cyano group can influence the electronic distribution and the overall reactivity of the molecule. The molecular structure could be further elucidated using techniques such as NMR and X-ray crystallography, as demonstrated in the third paper for a related compound .
Chemical Reactions Analysis
The reactivity of the compound would be influenced by its functional groups. The cyano group is a versatile handle that can participate in various chemical reactions, including nucleophilic addition or cycloaddition. The acetyl group could be involved in acylation reactions or serve as a protecting group for further synthetic modifications. The sulfonylbenzamide part of the molecule could also affect the compound's reactivity, potentially through interactions with biological targets or as a site for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both electron-withdrawing (cyano, sulfonyl) and electron-donating (methyl) groups could affect its solubility, melting point, and stability. The compound's acidity and basicity profiles might be inferred from related structures, such as the nicotinium methane sulfonate described in the first paper, which exhibits both acid and base functional groups . These properties are crucial for the compound's potential application in chemical synthesis or as a pharmaceutical agent.
科学的研究の応用
Heterocyclic Synthesis
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide and its derivatives have been prominently featured in the synthesis of various heterocyclic compounds. Studies have detailed intricate synthesis processes leading to the formation of derivatives like pyrido[2',3':4,5]thieno[2,3-b]pyridine, showcasing the compound's versatility in facilitating complex cyclocondensation reactions and heterocyclization processes. These synthesis pathways are critical in expanding the library of heterocyclic compounds, which hold immense importance in various fields including pharmaceuticals and materials science (Dotsenko et al., 2009) (Attaby et al., 1997).
Cyclization and Chemical Reactions
The compound has been used as a key intermediate in various cyclization reactions, leading to the formation of complex heterocycles. Studies have demonstrated its use in reactions leading to the synthesis of compounds like thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidinonethione derivatives. These findings highlight the compound's role in facilitating intricate chemical transformations, further contributing to the development of new chemical entities with potential applications in various domains (Bakhite et al., 2004) (Al-Kamali et al., 2014).
Antimicrobial and Anticancer Potential
A fascinating aspect of compounds synthesized using this compound is their potential antimicrobial and anticancer activities. Some derivatives have been evaluated for their biological activities, offering insights into the therapeutic potential of these compounds. This opens up new avenues for drug discovery and development, emphasizing the compound's significance in medicinal chemistry (Elewa et al., 2021).
特性
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-11(22)21-7-6-14-15(9-19)18(26-16(14)10-21)20-17(23)12-4-3-5-13(8-12)27(2,24)25/h3-5,8H,6-7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNHLZLPQRPHBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)






![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

